8-Fluoro-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H7FO2 It is a derivative of naphthoic acid, where a fluorine atom is substituted at the 8th position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-naphthoic acid typically involves the fluorination of 2-naphthoic acid. One common method includes the use of a fluorinating agent such as hydrogen fluoride-pyridine (HF-Py) complex. The reaction is carried out at elevated temperatures, often around 120°C, to ensure complete fluorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents and conditions. The scalability of the reaction is crucial, and optimization of reaction parameters such as temperature, reagent concentration, and reaction time is essential to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2-naphthoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Amidation: Reaction with amines to form amides.
Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Amidation: Amines, coupling agents (e.g., EDC, DCC), and mild heating.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and base (e.g., potassium carbonate) under inert atmosphere.
Major Products:
Esterification: Fluoro-naphthoate esters.
Amidation: Fluoro-naphthoamide derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds with fluorinated naphthalene moiety.
Scientific Research Applications
8-Fluoro-2-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-naphthoic acid involves its ability to participate in various chemical reactions, forming covalent bonds with other molecules. It can act as a nucleophile or electrophile, depending on the specific reaction pathway. For instance, in Suzuki-Miyaura coupling, it acts as an electrophile, reacting with boronic acids to form biaryl compounds .
Comparison with Similar Compounds
- 6-Fluoro-2-naphthoic acid
- 2-Fluoro-6-iodobenzoic acid
- 2-Fluoro-6-iodobenzaldehyde
- 2-Fluoro-6-methylbenzonitrile
Comparison: 8-Fluoro-2-naphthoic acid is unique due to the position of the fluorine atom on the naphthalene ring, which significantly influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and possess distinct photophysical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
5043-22-1 |
---|---|
Molecular Formula |
C11H7FO2 |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
8-fluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7FO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14) |
InChI Key |
DOWMUMMQQLCKPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.